5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
Description
5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid hydrochloride, commonly known as CX-4945 or Silmitasertib, is a first-in-class, orally available, ATP-competitive inhibitor of casein kinase 2 (CK2) . With a molecular formula of C₁₉H₁₂ClN₃O₂·HCl and a molecular weight of 386.24 g/mol (free base: 349.77 g/mol), it exhibits potent CK2 inhibition (IC₅₀ = 1 nM; Ki = 0.38 nM) . CX-4945 disrupts CK2-mediated phosphorylation of Akt at Ser129, thereby modulating PI3K/Akt signaling and inducing cell cycle arrest in cancer cells (G₂/M phase in BT-474 breast cancer; G₁ phase in BxPC-3 pancreatic cancer) . Preclinical studies demonstrate efficacy in reducing tumor growth in xenograft models , and it has entered clinical trials for malignancies such as multiple myeloma and medulloblastoma .
Properties
IUPAC Name |
5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIGMDUOMSAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[c] naphthyridine Core
The benzo[c]naphthyridine scaffold is synthesized via cyclization of substituted pyridine precursors. A common approach involves heating hexahydro-5H-pyrrolo[2,1-c][1,benzodiazepine derivatives in phosphoryl chloride (POCl₃) at reflux temperatures (105–110°C), which induces rearrangement and ring closure. For example, methyl 5-amino-benzo[c]naphthyridine-8-carboxylate serves as a key intermediate, formed by cyclizing a diketone precursor with POCl₃ followed by aminolysis.
Reaction Conditions :
Carboxylic Acid Functionalization
The methyl ester at the C8 position is hydrolyzed to the carboxylic acid using aqueous hydroxide (e.g., NaOH or LiOH) in tetrahydrofuran (THF)/water mixtures. Acidic work-up with HCl yields the free carboxylic acid.
Hydrolysis Conditions :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol or methanol. Crystallization is induced by cooling or antisolvent addition.
Salt Formation Protocol :
-
Acid : 4M HCl in dioxane (1.1 equivalents)
-
Solvent : Ethanol, 25°C, 2 hours
-
Crystallization : Add diethyl ether, filter, and dry
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization in POCl₃ achieves higher yields at 110°C compared to lower temperatures (e.g., 70% vs. 50% at 90°C). Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for 3-chloroaniline incorporation, while THF/water mixtures optimize ester hydrolysis without side reactions.
Catalytic Enhancements
Adding catalytic ammonium hydroxide during cyclization reduces reaction time by 30%. Similarly, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in SNAr improves yields to 70%.
Analytical Characterization
Spectral Data
| Analysis | Findings |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.92 (s, 1H, naphthyridine-H), 8.15 (d, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H) |
| ¹³C NMR | δ 167.2 (COOH), 154.1 (C=N), 138.5–115.3 (Ar-C) |
| IR (cm⁻¹) | 1705 (C=O), 1590 (C=N), 750 (C-Cl) |
| HRMS | m/z 386.0521 [M+H]⁺ (calc. 386.0524) |
Purity and Stability
The hydrochloride salt exhibits high stability under accelerated conditions (40°C/75% RH for 6 months) with <2% degradation. Purity is confirmed by HPLC (Retention time: 8.2 min, 98.5% AUC).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| POCl₃ Cyclization | 70% | 95% | Scalable, minimal byproducts |
| SNAr with DMF | 65% | 97% | High regioselectivity |
| Ester Hydrolysis | 90% | 98% | Mild conditions, no racemization |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
Cancer Therapy
The primary application of CX-4945 is in cancer treatment as a CK2 inhibitor. CK2 is implicated in various cellular processes, including cell proliferation and survival. By inhibiting CK2, CX-4945 disrupts these processes, leading to:
- Antiproliferative Effects : In vitro studies have shown that CX-4945 can significantly reduce the viability of various cancer cell lines, including breast and prostate cancers. It induces cell cycle arrest at both G1 and G2/M phases, thereby promoting apoptosis in tumor cells.
- Mechanism of Action : The compound acts as an ATP-competitive inhibitor that binds to the active site of CK2. This binding inhibits the phosphorylation of critical substrates such as Akt and p21, which are vital for cell cycle regulation and apoptosis .
Antiviral Properties
Emerging research indicates that CX-4945 may also possess antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Its ability to modulate signaling pathways involved in viral replication positions it as a potential candidate for therapeutic interventions in infectious diseases.
Research Tool
In addition to its therapeutic applications, CX-4945 is utilized in research settings to investigate the role of CK2 in cellular signaling pathways. Studies have focused on its binding affinity to CK2 and the subsequent effects on downstream signaling pathways, providing insights into cancer biology and potential treatment strategies .
Case Study 1: Breast Cancer Treatment
A study conducted on breast cancer cell lines demonstrated that treatment with CX-4945 resulted in significant reductions in cell viability and induced apoptosis. The compound's ability to inhibit CK2 led to decreased phosphorylation of Akt, highlighting its potential as an effective treatment option for breast cancer patients.
Case Study 2: Prostate Cancer Xenografts
In vivo studies using xenograft models of prostate cancer showed that CX-4945 effectively inhibited tumor growth. The results indicated that the compound could serve as a promising therapeutic agent for advanced prostate cancer, warranting further clinical investigation.
Mechanism of Action
The mechanism of action of 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound disrupts key signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles of CX-4945 and Key Analogs
Key Observations:
- CX-4945 exhibits ~900-fold higher potency against CK2 compared to TBB, a classical CK2 inhibitor .
- Cross-reactivity : CX-4945 binds to the hinge region of CLK3/CLK4 kinases (PDB: 6FYV, 6BQH) due to structural similarities in the ATP-binding pocket, though its therapeutic effects are primarily attributed to CK2 inhibition .
Mechanism of Action and Selectivity
Table 2: Mechanistic Differentiation
- CX-4945 uniquely induces ER stress/unfolded protein response (UPR) in T-cell acute lymphoblastic leukemia (T-ALL), enhancing apoptosis via PERK/ATF4/CHOP axis activation .
- KX2-391 lacks this UPR modulation but shows broader antimetastatic activity due to Src inhibition .
Preclinical and Clinical Efficacy
Table 3: Efficacy in Preclinical Models
- CX-4945 reduces phospho-p21 levels in vivo, correlating with CK2 inhibition .
Biological Activity
5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid; hydrochloride, commonly referred to as CX-4945 or silmitasertib, is a synthetic compound notable for its role as a protein kinase CK2 inhibitor. This compound has garnered attention for its potential applications in cancer therapy and antiviral treatments. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H12ClN3O2
- Molecular Weight : 386.23 g/mol
- IUPAC Name : 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
The compound features a complex naphthyridine core with a chloroaniline substituent, which contributes to its unique biological activities.
CX-4945 acts primarily as an ATP-competitive inhibitor of CK2, a serine/threonine kinase involved in various cellular processes including cell proliferation, survival, and apoptosis. Its inhibition of CK2 leads to:
- Dephosphorylation of Key Substrates : CX-4945 induces dephosphorylation of proteins such as Akt and p21, which are crucial for cell cycle regulation and apoptosis.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at both G1 and G2/M phases in various cancer cell lines.
- Increased Apoptosis : By modulating critical signaling pathways, CX-4945 enhances apoptotic processes in tumor cells.
Anticancer Effects
CX-4945 demonstrates significant antiproliferative effects against several cancer types, including:
- Breast Cancer
- Prostate Cancer
In vitro studies indicate that CX-4945 can effectively reduce cell viability and promote apoptosis in these cancer cells. Notably, it has shown efficacy in xenograft models where tumor growth was inhibited significantly compared to control groups .
Antiviral Properties
Recent studies have also highlighted CX-4945's potential antiviral activity against SARS-CoV-2. This suggests that the compound may have applications beyond oncology, particularly in infectious disease management .
In Vitro Studies
- Cell Line Studies : In various studies involving breast and prostate cancer cell lines, CX-4945 exhibited:
- Mechanistic Insights : Research has demonstrated that CX-4945 inhibits the phosphorylation of Akt at Serine 129, impacting cell survival signaling pathways .
In Vivo Studies
In vivo experiments using xenograft models have confirmed the compound’s ability to inhibit tumor growth effectively. These studies provide strong evidence for its therapeutic potential as a CK2 inhibitor .
Comparative Analysis with Related Compounds
The following table summarizes key compounds related to 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| CX-4945 (Silmitasertib) | CK2 inhibitor; naphthyridine core | First-in-class oral bioavailable CK2 inhibitor |
| Benzo[c]-2,6-naphthyridine-8-carboxylic acid | Lacks chloroaniline substituent | Less potent against CK2 compared to CX-4945 |
| 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine | Similar structure but different substituents | Different biological activity profile |
This comparative analysis highlights the unique properties of CX-4945 due to its specific interactions with CK2.
Q & A
Q. How can machine learning improve the prediction of this compound’s pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
